Replace the water-insoluble free base with the highly soluble sulfate salt for aqueous formulations. Oxyquinoline sulfate (CAS 134-31-6) functions as a bidentate metal chelator and antimicrobial.
Oxyquinoline sulfate (CAS 134-31-6) is the sulfate salt of 8-hydroxyquinoline, functioning as a potent bidentate chelator for transition metals. Unlike its parent free base, the sulfate salt is engineered for maximum aqueous compatibility, forming stable, slightly acidic solutions. It is widely procured for industrial, agricultural, and cosmetic applications where trace metal sequestration or antimicrobial properties are required in water-based systems. By effectively binding metals like iron, zinc, and copper, it inhibits metalloenzymes in pathogens and prevents metal-catalyzed oxidative degradation in chemical formulations [1].
Procuring the free base (8-hydroxyquinoline) as a substitute for oxyquinoline sulfate in aqueous applications leads to immediate formulation failure. The free base is highly lipophilic and practically insoluble in water, requiring the addition of volatile organic compounds (VOCs) or extreme pH adjustments to achieve dissolution. Furthermore, the free base exhibits a low melting point, making it prone to caking and thermal degradation during high-shear or high-temperature processing. Oxyquinoline sulfate resolves these issues by providing a highly water-soluble, thermally stable, and VOC-free delivery mechanism for the active chelating moiety .
The primary procurement advantage of oxyquinoline sulfate is its massive solubility in water compared to the free base. 8-Hydroxyquinoline is practically insoluble in water (< 1 mg/mL), necessitating organic solvents like ethanol or chloroform for liquid formulations. In contrast, oxyquinoline sulfate achieves aqueous solubility exceeding 100 mg/mL (≥ 10 g/100 mL) at room temperature. This greater than 100-fold increase allows manufacturers to formulate concentrated aqueous stock solutions without the regulatory and safety burdens of VOCs .
| Evidence Dimension | Aqueous Solubility at Room Temperature |
| Target Compound Data | Oxyquinoline sulfate: ≥ 100 mg/mL (≥ 10 g/100 mL) |
| Comparator Or Baseline | 8-Hydroxyquinoline (free base): < 1 mg/mL |
| Quantified Difference | >100-fold increase in aqueous solubility |
| Conditions | Aqueous solution at ~19-20 °C |
Eliminates the need for hazardous organic solvents in the manufacturing of liquid antiseptics, cosmetics, and agricultural sprays.
For solid-state storage and high-temperature processing, the sulfate salt offers significantly higher thermal robustness. The free base 8-hydroxyquinoline has a relatively low melting point of 70–76 °C, which can lead to caking, fusing, or degradation during exothermic blending, milling, or storage in warm climates. Oxyquinoline sulfate exhibits a melting point of approximately 175–178 °C. This ~100 °C expansion in the thermal processing window ensures that the material remains a free-flowing crystalline powder under rigorous industrial manufacturing conditions .
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | Oxyquinoline sulfate: 175–178 °C |
| Comparator Or Baseline | 8-Hydroxyquinoline (free base): 70–76 °C |
| Quantified Difference | ~100 °C higher melting point |
| Conditions | Standard atmospheric pressure, solid-state heating |
Prevents material caking and degradation during high-temperature manufacturing steps, ensuring reliable shelf-life and handling.
In cosmetic and pharmaceutical formulations, trace transition metals catalytically decompose hydrogen peroxide. Oxyquinoline sulfate is specifically utilized to sequester these metals in acidic aqueous environments. Regulatory and formulation data confirm that oxyquinoline sulfate is highly effective at extremely low concentrations, typically authorized and utilized at 0.03% (leave-on) to 0.3% (rinse-off) to stabilize hydrogen peroxide. The sulfate salt's inherent solubility and slightly acidic pH profile make it a highly effective chelator for these peroxide systems compared to unstabilized baselines [1].
| Evidence Dimension | Effective Stabilization Concentration |
| Target Compound Data | Oxyquinoline sulfate: 0.03% to 0.3% (w/w) |
| Comparator Or Baseline | Unstabilized hydrogen peroxide (rapid degradation in presence of trace metals) |
| Quantified Difference | Maintains peroxide stability at sub-1% chelator concentrations |
| Conditions | Aqueous hair care and cosmetic formulations |
Provides a regulatory-compliant, highly efficient stabilization mechanism for commercial peroxide-based products.
Due to its >100 mg/mL water solubility, oxyquinoline sulfate is the preferred choice for formulating liquid bandages, topical antiseptics, and agricultural fungicidal sprays where the use of organic solvents is prohibited or undesirable .
The compound's ability to chelate trace metals in acidic aqueous environments makes it a critical stabilizer for hydrogen peroxide in hair care products, effective at concentrations as low as 0.03% to 0.3% [1].
The elevated melting point (175–178 °C) of the sulfate salt ensures it can be safely incorporated into hot-melt extrusions, solid-state pharmaceutical blends, or industrial masterbatches without the risk of caking or premature melting associated with the free base.